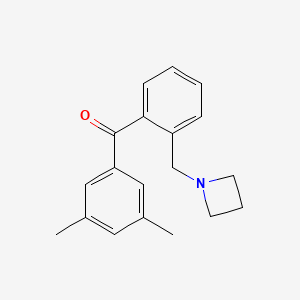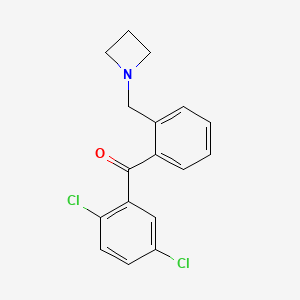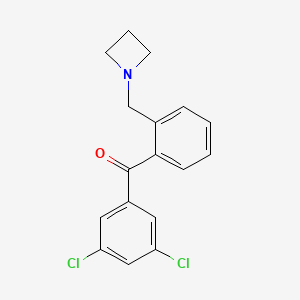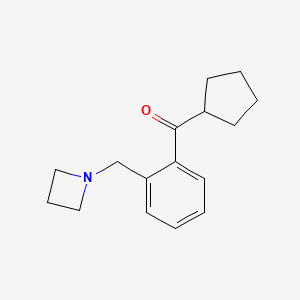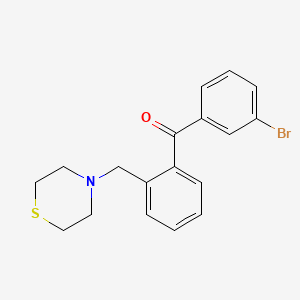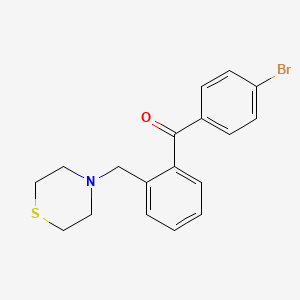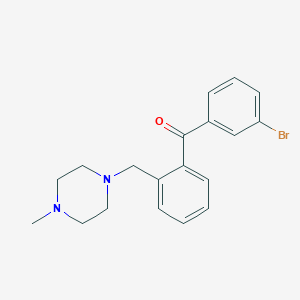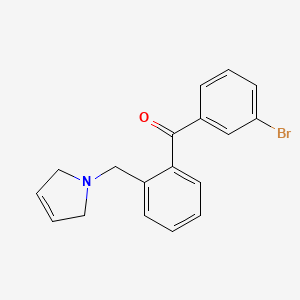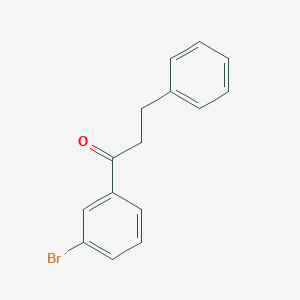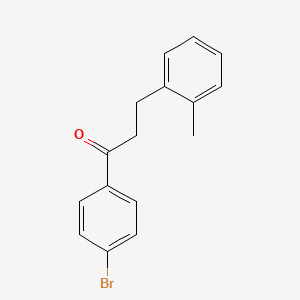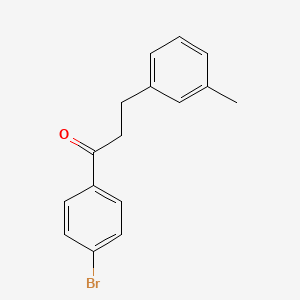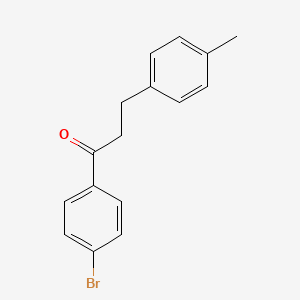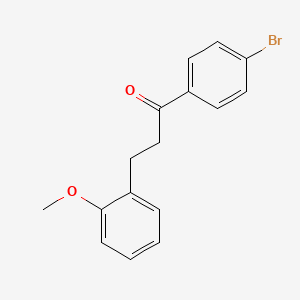![molecular formula C11H9ClN2O4 B1293018 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid CAS No. 1119450-89-3](/img/structure/B1293018.png)
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid is a synthetic compound notable for its unique structure that includes a 1,2,4-oxadiazole ring fused to a benzene ring, substituted with a chloromethyl group and a methoxy group. This combination of functional groups and heterocyclic system offers diverse reactivity, making it valuable in various research fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid generally involves the following steps:
Formation of the 1,2,4-oxadiazole ring: : This is typically achieved through a cyclization reaction starting with appropriate dinitrile and hydroxylamine derivatives.
Introduction of the chloromethyl group: : This can be accomplished through chloromethylation, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst.
Methoxy group introduction: : The methoxy substitution on the benzene ring might be done through methylation reactions, using agents such as dimethyl sulfate or methyl iodide.
Final coupling: : The oxadiazole moiety is then fused to the benzene ring through various coupling reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general process would likely involve scalable versions of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced industrial synthesis techniques might be employed to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form a carboxylic acid or aldehyde derivative.
Reduction: : The chloromethyl group can be reduced to a methyl or hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: : The chloromethyl group is reactive towards nucleophilic substitution, forming various derivatives depending on the nucleophile used (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles like amines (using solvents like ethanol under reflux conditions), thiols, and other reagents conducive to nucleophilic aromatic substitution.
Major Products
Depending on the reaction type, major products include:
Oxidation: : Methoxybenzoic acid derivatives.
Reduction: : Benzyl alcohol derivatives.
Substitution: : Various alkylated, thiolated, or aminated benzoic acid derivatives.
Scientific Research Applications
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid finds applications across several fields:
Chemistry: : As a building block in synthetic chemistry for creating complex molecular architectures.
Biology: : Utilized in the study of enzyme inhibition and as a potential scaffold for drug development.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: : Used in the development of novel materials, including polymers and advanced coatings due to its unique reactivity profile.
Mechanism of Action
The exact mechanism of action of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid depends on its application. In biological systems, it may inhibit specific enzymes or interfere with cellular processes by binding to molecular targets such as proteins or DNA. The presence of the oxadiazole ring and the reactive chloromethyl group enables interactions with various biomolecules, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
4-Methoxybenzoic acid: : Lacks the oxadiazole ring and chloromethyl group, offering less reactivity.
5-(Chloromethyl)-1,2,4-oxadiazole: : Lacks the benzoic acid moiety, providing different chemical properties.
3-(Chloromethyl)-1,2,4-oxadiazole derivatives: : Compounds with various substituents that change their reactivity and applications.
Compared to these, 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid is unique due to the combination of functional groups, which provides a distinct profile of reactivity and potential for diverse scientific research applications.
Isn't it fascinating how such a compound can hold so much potential?
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c1-17-8-3-2-6(11(15)16)4-7(8)10-13-9(5-12)18-14-10/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQWJGVKUUSNRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
